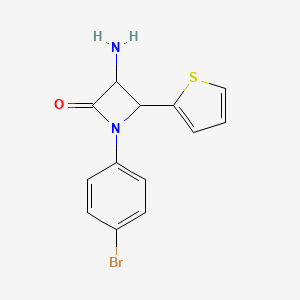

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a thiophenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Azetidine derivatives.

Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-(4-chlorophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.

3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a fluorine atom instead of a bromine atom.

3-Amino-1-(4-methylphenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness

The presence of the bromophenyl group in 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its applications in antimicrobial, anticancer, and other therapeutic areas, backed by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H10BrN3OS, with a molecular weight of approximately 332.221 g/mol. The compound features a unique azetidine ring fused with a thiophene and a bromophenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the azetidine structure demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 3-amino derivatives have been reported to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's ability to interact with specific cellular pathways suggests it may possess anticancer properties. Research indicates that modifications in the azetidine structure can enhance its efficacy against cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of various thiazole and azetidine derivatives. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Amino Derivative | E. coli | 100 |

| 3-Amino Derivative | S. aureus | 0.5–8 |

| 3-Amino Derivative | K. pneumoniae | 100 |

These results indicate that the compound's structural features significantly influence its antimicrobial potency .

Anticancer Studies

In vitro studies have demonstrated that modifications to the azetidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example:

These findings suggest that further structural optimization could yield more potent anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of the compound, demonstrating enhanced antibacterial activity against resistant strains of bacteria .

- Evaluation of Anticancer Properties : Another research effort focused on the derivative's effect on apoptosis in cancer cells, showing that it induces cell death through mitochondrial pathways .

Properties

Molecular Formula |

C13H11BrN2OS |

|---|---|

Molecular Weight |

323.21 g/mol |

IUPAC Name |

3-amino-1-(4-bromophenyl)-4-thiophen-2-ylazetidin-2-one |

InChI |

InChI=1S/C13H11BrN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |

InChI Key |

GKGAVQMKKXAMEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.